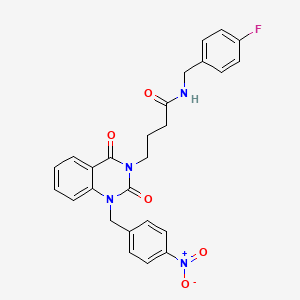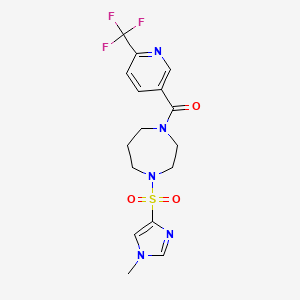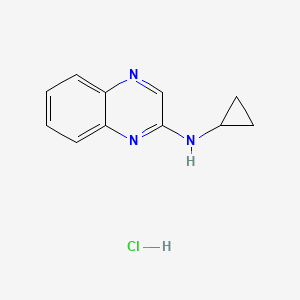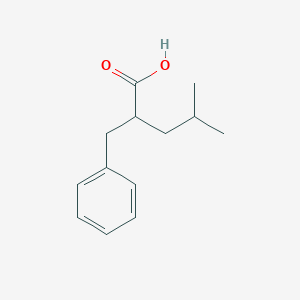
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H23FN4O5 and its molecular weight is 490.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide and its derivatives are primarily explored in the realm of chemical synthesis, highlighting their potential in forming complex molecular structures. A study demonstrated the formation of diverse polycyclic spirooxindoles through a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, showcasing the compound's utility in synthesizing spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity (Jing Sun et al., 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the compound's derivatives have been investigated for their therapeutic potential. For instance, the 2,4-diaminoquinazoline series, including structures related to this compound, was evaluated as inhibitors of Mycobacterium tuberculosis growth, identifying key structural features essential for activity and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).
Biomolecular Interactions
Research into biomolecular interactions has also benefited from derivatives of this compound. For example, studies on the control of redox reactions on lipid bilayer surfaces by membrane dipole potential employed derivatives like NBD-labeled lipids, which include structures similar to this compound, to investigate fluorescence properties and reactions indicative of probe positioning and environmental sensitivity within membranes (J. I. Alakoskela & P. Kinnunen, 2001).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-nitrobenzaldehyde with 3,4-dihydro-2H-pyran to form 4-nitrobenzyl-3,4-dihydro-2H-pyran. This intermediate is then reacted with 2-aminobenzamide to form 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide. The final step involves the reaction of this intermediate with 4-fluorobenzylamine and butyryl chloride to form the target compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "3,4-dihydro-2H-pyran", "2-aminobenzamide", "4-fluorobenzylamine", "butyryl chloride" ], "Reaction": [ "Step 1: Reaction of 4-nitrobenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 4-nitrobenzyl-3,4-dihydro-2H-pyran.", "Step 2: Reaction of 4-nitrobenzyl-3,4-dihydro-2H-pyran with 2-aminobenzamide in the presence of a base to form 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide.", "Step 3: Reaction of 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide with 4-fluorobenzylamine and butyryl chloride in the presence of a base to form N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS No. |
899901-68-9 |
Molecular Formula |
C26H23FN4O5 |
Molecular Weight |
490.491 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |
InChI Key |
GXAOUTQIHZKILB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2879594.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)
![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)


![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)
![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![1-[5-(2-Chlorophenyl)-2-thienyl]ethanone](/img/structure/B2879613.png)
![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)
